1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester
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Overview
Description
1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, a carboxylic acid group, and a nitro-substituted xylyl ester
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester involves several steps. One common method includes the esterification of 1-Piperidinecarboxylic acid with 4-nitro-3,5-xylyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino-substituted derivatives and hydrolyzed carboxylic acids .
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with specific receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 4-nitro-2,6-xylyl ester: Similar structure but different substitution pattern on the xylyl ring.
1-Piperidinecarboxylic acid, 4-amino-3,5-xylyl ester: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
1-Piperidinecarboxylic acid, 4-nitro-3,5-dimethylphenyl ester: Similar ester group but different aromatic substitution pattern.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
CAS No. |
63867-70-9 |
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Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(3,5-dimethyl-4-nitrophenyl) piperidine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-10-8-12(9-11(2)13(10)16(18)19)20-14(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI Key |
LFBFQFBQSDLVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(=O)N2CCCCC2 |
Origin of Product |
United States |
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